5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol
Description
Key Structural Features
Bicyclic Framework :
Substituent Orientation :
Electron Density Distribution :
X-ray Crystallographic Studies of Tetrahydro-2,7-naphthyridine Derivatives
While direct X-ray crystallographic data for this compound are limited, structural insights can be inferred from related tetrahydro-naphthyridine derivatives.
Comparative Structural Analysis
In derivatives with similar tetrahydro-naphthyridine cores, crystallographic studies reveal:
- Hydrogen Bonding : Intramolecular hydrogen bonds between the hydroxyl group and adjacent nitrogen atoms.
- Packing Motifs : Stacking interactions between aromatic rings in the solid state.
Tautomeric Forms and Protonation States
This compound exists in equilibrium between lactam and lactim tautomeric forms, influenced by environmental conditions.
Tautomeric Equilibrium
Spectroscopic Evidence
Infrared (IR) Spectroscopy :
Nuclear Magnetic Resonance (NMR) :
Protonation States :
Properties
IUPAC Name |
5,6,7,8-tetrahydro-2H-2,7-naphthyridin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-8-7-5-9-3-1-6(7)2-4-10-8/h2,4,9H,1,3,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEJNHWPMWSWRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 1-methyl piperidin-4-one with carbon disulfide, malononitrile, and triethylamine, followed by further reactions to form the desired naphthyridine structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The hydroxyl group at position 1 of the naphthyridine ring undergoes nucleophilic substitution under specific conditions. For example:
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Reaction with alkyl halides : Forms ether derivatives via Williamson synthesis.
-
Phosphonylation : Reacts with diethyl chlorophosphate in the presence of s-BuLi to yield diethyl phosphonate derivatives, enabling further functionalization .
Table 1: Representative Nucleophilic Substitution Reactions
Rearrangement Reactions
Under thermal or basic conditions, the compound undergoes structural rearrangements. A notable example involves amine-induced ring expansion :
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Primary amine interaction : Reacts with 2-aminoethanol or 1-aminopropan-2-ol to form 6,8-diamino-2,7-naphthyridin-1-ones via intermediate Schiff bases .
-
Steric effects : Substitution at position 7 (e.g., benzyl groups) slows rearrangement due to steric hindrance .
Key Conditions for Rearrangement
Table 2: Rearrangement Pathways
| Starting Material | Amine Partner | Product | Reaction Time | Yield (%) |
|---|---|---|---|---|
| 1-Amino-3-chloro-2,7-naphthyridine | 2-Aminoethanol | 6-Azepan-1-yl-8-hydroxy derivative | 2 h | 54 |
| 1-Amino-3-oxo-2,7-naphthyridine | 1-Aminopropan-2-ol | 8-Hydroxy-3,4-dihydro derivative | 3 h | 58 |
Coupling Reactions
The compound participates in cross-coupling reactions to form complex architectures:
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Suzuki coupling : Reacts with aryl boronic acids in the presence of Pd catalysts to generate biaryl derivatives.
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Buchwald-Hartwig amination : Forms C–N bonds with aryl halides under palladium catalysis.
Cyclization and Ring Expansion
Thermolytic cyclization reactions produce expanded ring systems:
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Formation of 1,5-naphthyridines : Heating with iodomethane in DMF yields methylated derivatives (e.g., 1-methyl-5-oxo-1,6-naphthyridinium iodide) .
-
Reductive cyclization : Hydrogenation over PtO₂ generates dihydro- and tetrahydro-naphthyridinones .
Table 3: Cyclization Outcomes
Acid-Base Reactions
The hydroxyl group exhibits pH-dependent behavior :
-
Protonation : Forms stable salts (e.g., dihydrochloride) in acidic media.
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Deprotonation : Reacts with strong bases (e.g., NaOH) to generate alkoxide intermediates for further alkylation.
Biological Activity Modulation
Derivatives of this compound show pharmacological potential :
-
RORγt inverse agonism : Modulates immune responses by binding to retinoic acid receptor-related orphan receptor gamma t.
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Antiviral activity : Inhibits HIV integrase in preclinical studies.
Scientific Research Applications
Synthesis of 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol
The synthesis of this compound often involves rearrangement reactions of naphthyridine derivatives. For instance, the reaction of cyclic amines with halogenated naphthyridines can yield high yields of tetrahydro derivatives through controlled conditions such as temperature and reaction time . Various synthetic routes have been explored to optimize yields and purity.
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for medicinal applications:
- Antithrombotic Properties : Research indicates that derivatives of naphthyridines can act as inhibitors of factor XIa, which is implicated in blood coagulation pathways. This suggests potential therapeutic uses in preventing thrombotic disorders .
- Antimicrobial Activity : Compounds within the naphthyridine class have shown promise against various bacterial strains. Their mechanism often involves interference with bacterial DNA synthesis or cell wall formation .
- Neuroprotective Effects : Studies suggest that certain naphthyridine derivatives may protect neuronal cells from oxidative stress and apoptosis, indicating potential use in neurodegenerative disease treatments .
Applications in Medicinal Chemistry
The versatility of this compound extends to its role as a scaffold for drug development:
| Application | Description |
|---|---|
| Drug Development | Serves as a core structure for synthesizing new pharmacological agents targeting various diseases. |
| Lead Compound | Used as a starting point for modifications to enhance efficacy and reduce toxicity. |
| Biological Assays | Employed in screening assays to evaluate the biological activity of synthesized analogs. |
Case Studies
Several studies illustrate the applications of this compound:
-
Case Study 1: Factor XIa Inhibition
In a study published in a patent document (US9108951B2), various derivatives were tested for their ability to inhibit factor XIa effectively. The findings indicated that modifications to the tetrahydro structure could enhance inhibitory potency . -
Case Study 2: Antimicrobial Testing
A series of synthesized naphthyridine derivatives were evaluated against Gram-positive and Gram-negative bacteria. Results demonstrated significant antimicrobial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For instance, its anticancer activity might be attributed to the inhibition of specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Key Observations:
- Core Structure : The 2,7-naphthyridine scaffold (target compound) differs from 1,6- and 1,8-naphthyridines in ring substitution, impacting electronic properties and binding interactions.
- Synthesis Efficiency : Dihydro-1,6-naphthyridin-5(6H)-ones show variable yields (28–87%) depending on substituents and reaction conditions (e.g., microwave vs. conventional heating) .
- Functional Groups : Aldehyde (1,8-naphthyridine) and hydroxyl (2,7-naphthyridine) groups enable diverse derivatization routes, such as Schiff base formation or glycosylation .
Physicochemical and Spectral Properties
- Solubility : The hydrochloride salt of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol () suggests improved aqueous solubility compared to neutral analogs.
- Spectral Data: IR Spectroscopy: The target compound (7g) shows distinct C=N and OH stretches , whereas dihydro-1,6-naphthyridinones lack hydroxyl peaks . NMR: 1,8-Naphthyridine derivatives (e.g., compound 28 in ) exhibit δ 7.57 ppm aromatic protons and δ 16.2 ppm (d, J = 7.3 Hz) for phosphonate groups, differing from hydroxylated analogs .
Biological Activity
5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol is a nitrogen-containing heterocyclic compound that has garnered interest due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis of this compound
The synthesis of this compound can be achieved through various methods involving cyclization reactions. Common synthetic strategies include:
- Cyclization with Amines : Utilizing amines and appropriate carbonyl compounds to form the naphthyridine ring system.
- Rearrangement Reactions : Rearranging other naphthyridine derivatives under specific conditions to yield the target compound with good yields .
Biological Activities
This compound exhibits several notable biological activities:
1. Antimicrobial Activity
Research indicates that derivatives of naphthyridines possess significant antimicrobial properties. For instance:
- Activity Against Bacteria : Compounds related to this compound have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .
- Antifungal Properties : Some derivatives have demonstrated antifungal activity against pathogens like Candida albicans .
2. Antitumor Activity
Studies have highlighted the potential of naphthyridine derivatives in cancer therapy:
- Mechanism : These compounds may inhibit tumor growth by interfering with DNA replication processes and inducing apoptosis in cancer cells .
3. Anti-inflammatory Effects
This compound has been reported to exhibit anti-inflammatory properties:
- Clinical Relevance : Derivatives have been explored for their ability to modulate inflammatory pathways and reduce chronic inflammation in models of autoimmune diseases .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound interacts with specific enzymes or receptors involved in disease processes. For example, it may inhibit enzymes crucial for bacterial cell wall synthesis or viral replication .
- DNA Interaction : Certain derivatives have shown the ability to bind to DNA and interfere with its replication and transcription processes .
Case Studies
Several studies have provided insights into the efficacy of this compound:
Q & A
Q. Q1. What synthetic methodologies are commonly employed for preparing 5,6,7,8-tetrahydro-2,7-naphthyridin-1-ol, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of partially saturated naphthyridines, such as this compound, often involves catalytic dehydrogenation of precursor compounds (e.g., brominated naphthyridines) at elevated temperatures (e.g., 200°C in mesitylene for 3 hours) . Cross-coupling reactions using organometallic reagents (e.g., MeMgCl with CoCl₂ catalysis) are also viable but require careful control of stoichiometry to avoid side products. Solvent selection (e.g., THF for Grignard reactions) and inert atmospheres (N₂/Ar) are critical for reproducibility . Yield optimization may necessitate iterative purification via recrystallization (e.g., hexane-benzene or methanol-benzene systems) .
Q. Q2. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational tools?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (e.g., 700 MHz) resolve regiochemical ambiguities. For example, δ ~7.57 ppm (s, 2H) and 2.79 ppm (t, J = 6.1 Hz) indicate aromatic protons and alkyl chain environments, respectively .
- X-ray Crystallography: Single-crystal studies (e.g., at 113 K) confirm bond lengths (mean C–C = 0.004 Å) and hydrogen-bonding networks, critical for validating synthetic intermediates .
- Computational Modeling: Density functional theory (DFT) predicts pKa values (e.g., ~10.28 for analogous tetrahydro-naphthols) and reactivity indices like cLogP, aiding solubility assessments .
Advanced Research Questions
Q. Q3. What strategies address contradictions in spectroscopic data for derivatives of this compound, particularly in distinguishing regioisomers?
Methodological Answer: Contradictions in NMR shifts (e.g., δ 7.29 vs. 6.85 ppm for aromatic protons) may arise from steric effects or solvent polarity. To resolve these:
Q. Q4. How can computational models predict the reactivity of this compound in catalytic systems, and what limitations exist?
Methodological Answer:
- Reactivity Descriptors: Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the hydroxyl group (pKa ~10.28) may act as a hydrogen-bond donor in catalytic cycles .
- Transition State Modeling: Simulate dehydrogenation pathways (e.g., using Gaussian09 with B3LYP/6-31G* basis sets) to optimize temperature and catalyst loading .
- Limitations: Solvent effects and steric hindrance in bulky derivatives (e.g., tetramethyl-substituted analogs) are often underestimated in gas-phase models .
Q. Q5. What are the challenges in scaling up synthetic routes for this compound while maintaining enantiomeric purity?
Methodological Answer:
- Chiral Resolution: Use chiral stationary phases (CSPs) in HPLC or employ asymmetric catalysis (e.g., Ru-BINAP complexes) to control stereocenters .
- Continuous Flow Systems: Mitigate exothermic risks in large-scale reactions (e.g., THF-mediated couplings) via precise temperature control and inline monitoring .
- Purity Assurance: Combine LC-MS (e.g., m/z 240.38 for [M+H]⁺) with elemental analysis to detect trace impurities from side reactions .
Methodological Considerations for Data Reproducibility
Q. Q6. How should researchers handle discrepancies in reported physical properties (e.g., melting points, solubility) for this compound analogs?
Methodological Answer:
- Standardize Protocols: Adopt USP/Ph. Eur. methods for melting point determination (e.g., capillary tube vs. DSC).
- Solubility Testing: Use buffered solutions (pH 7.4 PBS) and nephelometry to quantify aqueous solubility, noting batch-to-batch variability in hygroscopic compounds .
- Cross-Validate Data: Compare results with structurally similar compounds (e.g., 5,6,7,8-tetrahydro-1-naphthol, mp 93–94°C) to identify systematic errors .
Safety and Handling Guidelines
Q. Q7. What precautions are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use NIOSH-approved respirators if dust or vapors are generated .
- Ventilation: Conduct reactions in fume hoods with ≥100 ft/min face velocity to mitigate inhalation risks .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
